AChE/A

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

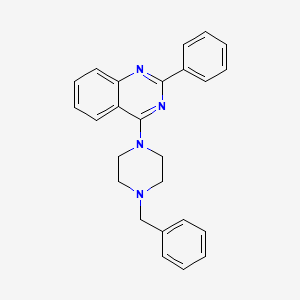

4-(4-benzylpiperazin-1-yl)-2-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4/c1-3-9-20(10-4-1)19-28-15-17-29(18-16-28)25-22-13-7-8-14-23(22)26-24(27-25)21-11-5-2-6-12-21/h1-14H,15-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATVSLHMOONKQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Early Research on Acetylcholinesterase Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate. This enzymatic reaction terminates the nerve impulse at cholinergic synapses and neuromuscular junctions, allowing for precise control of muscle contraction and neuronal signaling. The foundational research conducted in the mid-20th century laid the groundwork for our current understanding of AChE's structure, function, and mechanism of action. This technical guide provides a detailed overview of this early research, focusing on the core principles, experimental methodologies, and key quantitative data that emerged from these pioneering studies.

Core Concepts of Acetylcholinesterase Function

Early research established that AChE is a serine hydrolase with a remarkably high catalytic efficiency.[1] The enzyme's primary role is to terminate cholinergic neurotransmission by rapidly clearing acetylcholine from the synaptic cleft.[1] This prevents continuous stimulation of the postsynaptic membrane and allows for the precise temporal control of signaling. The active site of AChE was proposed to contain two key subsites: an "anionic site" that binds the quaternary ammonium (B1175870) group of acetylcholine and an "esteratic site" where the hydrolysis of the ester bond occurs.

The catalytic mechanism involves a catalytic triad (B1167595) of amino acids in the esteratic site: serine, histidine, and a glutamate (B1630785) residue.[1] The serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of acetylcholine. This forms a transient tetrahedral intermediate, which then collapses to release choline and an acetylated enzyme intermediate. The acetyl-enzyme is then rapidly hydrolyzed by a water molecule, regenerating the free enzyme and releasing acetate.

Early Experimental Protocols for Measuring Acetylcholinesterase Activity

Prior to the now-ubiquitous spectrophotometric methods, early investigations of AChE activity relied on ingenious and meticulous techniques. These methods were instrumental in determining the enzyme's kinetic properties and the effects of inhibitors.

The Titrimetric Method

One of the earliest and most direct methods for measuring AChE activity was the titrimetric method. This technique quantified the production of acetic acid from the hydrolysis of acetylcholine by continuously titrating the reaction mixture with a standardized base to maintain a constant pH.

Detailed Methodology:

-

Apparatus: A thermostatically controlled reaction vessel equipped with a sensitive pH meter, a micro-burette for the addition of a standardized base (e.g., NaOH), and a means of gentle stirring.

-

Reaction Mixture: A buffered solution containing a known concentration of acetylcholine and the acetylcholinesterase preparation (e.g., from electric eel tissue or erythrocytes).

-

Procedure:

-

The reaction is initiated by adding the enzyme to the acetylcholine solution.

-

As acetylcholine is hydrolyzed, acetic acid is produced, causing a drop in pH.

-

The pH is maintained at a constant, predetermined value (e.g., pH 7.4) by the continuous and recorded addition of the standardized base from the micro-burette.

-

The rate of addition of the base is directly proportional to the rate of acetylcholine hydrolysis and thus the activity of the enzyme.

-

-

Data Analysis: The volume of base added over time is plotted, and the initial slope of this curve is used to calculate the initial reaction velocity.

The Hydroxylamine (B1172632) Method (Hestrin's Method)

In 1949, Shlomo Hestrin developed a colorimetric method based on the reaction of acetylcholine with hydroxylamine in an alkaline solution to form acethydroxamic acid.[2][3][4][5] This hydroxamic acid then forms a colored complex with ferric ions in an acidic solution, which can be quantified spectrophotometrically.

Detailed Methodology:

-

Reagents:

-

Alkaline hydroxylamine solution: A freshly prepared mixture of hydroxylamine hydrochloride and sodium hydroxide.

-

Hydrochloric acid.

-

Ferric chloride solution in hydrochloric acid.

-

-

Procedure:

-

The enzymatic reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the remaining acetylcholine is reacted with the alkaline hydroxylamine solution to form acethydroxamic acid.

-

The solution is then acidified with hydrochloric acid.

-

The ferric chloride solution is added, leading to the formation of a reddish-purple complex.

-

The absorbance of the colored complex is measured, typically around 540 nm.

-

-

Data Analysis: The amount of acetylcholine remaining is determined from a standard curve. The difference between the initial acetylcholine concentration and the remaining concentration gives the amount hydrolyzed by the enzyme.

Quantitative Data from Early Kinetic Studies

The meticulous application of these early experimental methods by researchers such as David Nachmansohn, Irwin B. Wilson, and their colleagues provided the first quantitative insights into AChE's catalytic power and its interactions with substrates and inhibitors. The primary source of the enzyme for many of these foundational studies was the electric organ of the electric eel (Electrophorus electricus), which is exceptionally rich in acetylcholinesterase.

Table 1: Early Kinetic Parameters for Acetylcholinesterase

| Parameter | Substrate | Enzyme Source | Value | Reference |

| Turnover Number (molecules/second) | Acetylcholine | Electrophorus electricus | ~8 x 105 | (Implicit from early high activity observations) |

| Michaelis Constant (Km) | Acetylcholine | Electrophorus electricus | ~1 x 10-4 M | (Augustinsson & Nachmansohn, 1949)[6] |

Table 2: Early Inhibition Constants (Ki) for Acetylcholinesterase Inhibitors

| Inhibitor | Type of Inhibition | Enzyme Source | Ki Value | Reference |

| Prostigmine (Neostigmine) | Reversible | Electrophorus electricus | ~1 x 10-7 M | (Augustinsson & Nachmansohn, 1949)[6] |

| Physostigmine (Eserine) | Reversible | Electrophorus electricus | ~2 x 10-7 M | (Augustinsson & Nachmansohn, 1949)[6] |

| Tetraethyl pyrophosphate (TEPP) | Irreversible | Electrophorus electricus | - | (Nachmansohn & Wilson, publications circa 1950) |

| Diisopropyl fluorophosphate (B79755) (DFP) | Irreversible | Electrophorus electricus | - | (Nachmansohn & Wilson, publications circa 1950) |

Visualizations of Core Concepts

Cholinergic Synaptic Transmission at the Neuromuscular Junction (Early Model)

This diagram illustrates the key components and processes of cholinergic neurotransmission at the neuromuscular junction as understood from early research.

Experimental Workflow: Titrimetric Assay for AChE Activity

This diagram outlines the logical flow of the titrimetric method for determining acetylcholinesterase activity.

Conclusion

The early research on acetylcholinesterase, conducted with elegant and precise experimental techniques, provided the fundamental knowledge upon which decades of neuroscience and pharmacology have been built. The determination of AChE's high catalytic rate, its kinetic parameters, and the mechanisms of its inhibition were crucial for understanding synaptic transmission and for the development of numerous drugs and therapeutic strategies. This guide serves as a testament to the ingenuity of these early scientists and as a valuable resource for modern researchers seeking to understand the historical context and core principles of acetylcholinesterase function.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Acetylcholinesterase. X. Mechanism of the catalysis of acylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The reaction of acetylcholine and other carboxylic acid derivatives with hydroxylamine, and its analytical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] The reaction of acetylcholine and other carboxylic acid derivatives with hydroxylamine, and its analytical application. | Semantic Scholar [semanticscholar.org]

- 5. scienceopen.com [scienceopen.com]

- 6. Studies on cholinesterase; kinetics of the inhibition of acetylcholine esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Acetylcholinesterase Gene Cloning and Sequencing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies involved in the cloning and sequencing of the acetylcholinesterase (AChE) gene. Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] Its study is paramount in neuroscience, toxicology, and drug development, particularly in the context of neurodegenerative diseases like Alzheimer's and in the development of insecticides.[3][4][5] This guide details the experimental protocols, presents key quantitative data, and visualizes complex biological and experimental pathways.

Introduction to Acetylcholinesterase

Acetylcholinesterase terminates nerve impulses by catalyzing the hydrolysis of acetylcholine in the synaptic cleft.[2] In mammals, a single ACHE gene encodes for this enzyme, while some invertebrates possess multiple AChE genes.[1] The diversity of AChE forms arises from alternative splicing and post-translational modifications.[1] The human ACHE gene is located on the long arm of chromosome 7.[6]

The function of AChE is a crucial target for various drugs and toxins. Organophosphates and carbamates, for example, are potent inhibitors of AChE, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.[1] This principle is exploited in both insecticides and chemical warfare agents. Conversely, inhibitors of AChE are used therapeutically to treat conditions like myasthenia gravis and Alzheimer's disease.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the cloning and sequencing of the acetylcholinesterase gene.

RNA Isolation and cDNA Library Construction

The initial step in cloning the AChE gene is the isolation of high-quality messenger RNA (mRNA) from a tissue source known to express the gene, such as neuronal tissue or muscle.

Protocol: mRNA Isolation and cDNA Library Construction

-

Tissue Homogenization: Homogenize the selected tissue in a lysis buffer containing a strong denaturant (e.g., guanidinium (B1211019) isothiocyanate) to inactivate RNases.

-

Total RNA Extraction: Extract total RNA using a method such as phenol-chloroform extraction or a commercially available kit.

-

mRNA Purification: Isolate mRNA from the total RNA pool by exploiting the poly(A) tail present on most eukaryotic mRNAs. This is typically achieved using oligo(dT) cellulose (B213188) chromatography.

-

First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) from the mRNA template using a reverse transcriptase enzyme. An oligo(dT) primer is commonly used to initiate synthesis from the poly(A) tail.

-

Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using the first strand as a template. This can be accomplished using DNA Polymerase I and RNase H.

-

Adapter Ligation: Ligate synthetic DNA adapters to both ends of the double-stranded cDNA. These adapters often contain restriction enzyme sites to facilitate cloning into a vector.

-

Size Fractionation: Separate the cDNA fragments by size using gel electrophoresis to select for fragments of a desired length.

-

Vector Ligation: Ligate the size-selected cDNA into a suitable cloning vector (e.g., a plasmid or bacteriophage).

-

Transformation: Introduce the recombinant vectors into a host organism, typically E. coli, for amplification.

PCR Amplification of the Acetylcholinesterase Gene

Polymerase Chain Reaction (PCR) is a powerful technique to amplify specific DNA sequences. For the AChE gene, PCR can be used to isolate the gene from a cDNA library or directly from genomic DNA.

Protocol: PCR Amplification

-

Primer Design: Design forward and reverse primers that are specific to the 5' and 3' ends of the AChE coding sequence. These sequences can be obtained from existing database entries (e.g., GenBank). Degenerate primers can be used if the exact sequence is unknown but conserved regions can be identified by aligning sequences from related species.

-

PCR Reaction Mixture: Prepare a reaction mixture containing:

-

DNA template (cDNA or genomic DNA)

-

Forward and reverse primers

-

DNA polymerase (a high-fidelity polymerase is recommended)

-

Deoxynucleotide triphosphates (dNTPs)

-

PCR buffer

-

Magnesium chloride (MgCl₂)

-

-

Thermocycling Conditions: Perform the PCR using a thermal cycler with the following general steps:

-

Initial Denaturation: 95°C for 2-5 minutes.

-

Cycling (30-40 cycles):

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (temperature depends on primer melting temperature).

-

Extension: 72°C for 1-2 minutes (time depends on the length of the target sequence).

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

Analysis of PCR Product: Analyze the amplified DNA by agarose (B213101) gel electrophoresis to confirm the size of the product.

Rapid Amplification of cDNA Ends (RACE)

RACE is a PCR-based technique used to obtain the full-length sequence of a transcript when only a partial sequence is known.[7]

Protocol: 3' RACE

-

First-Strand cDNA Synthesis: Synthesize first-strand cDNA from total RNA using an oligo(dT)-adapter primer.[8]

-

PCR Amplification: Perform PCR using a gene-specific forward primer (designed from the known internal sequence) and a reverse primer that is complementary to the adapter sequence.[8]

Protocol: 5' RACE

-

First-Strand cDNA Synthesis: Synthesize first-strand cDNA using a gene-specific reverse primer.

-

Tailing of cDNA: Add a homopolymeric tail (e.g., poly(C)) to the 3' end of the first-strand cDNA using terminal deoxynucleotidyl transferase.

-

PCR Amplification: Perform PCR using a nested gene-specific reverse primer and a forward primer that is complementary to the homopolymeric tail (e.g., an oligo(G) primer).

Cloning into Expression Vectors

Once the full-length AChE cDNA is obtained, it is cloned into an expression vector to produce the recombinant protein for functional studies.

Protocol: Cloning into an Expression Vector

-

Vector and Insert Preparation: Digest both the purified PCR product and the chosen expression vector (e.g., pET vectors for E. coli expression, or baculovirus transfer vectors for insect cell expression) with the same restriction enzymes.

-

Ligation: Ligate the digested insert into the linearized vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into competent E. coli cells.

-

Selection and Screening: Select for colonies containing the recombinant plasmid (e.g., by antibiotic resistance) and screen for the presence of the insert by colony PCR or restriction digest analysis.

-

Sequence Verification: Sequence the insert to confirm its identity and that no mutations were introduced during PCR.

Heterologous Expression and Purification of Acetylcholinesterase

Expression of the cloned AChE gene in a heterologous system allows for the production of large quantities of the enzyme for characterization.

Protocol: Expression in E. coli

-

Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induction of Expression: Grow the bacterial culture to a mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters).

-

Cell Lysis: Harvest the cells and lyse them by sonication or enzymatic digestion.

-

Purification: Purify the recombinant AChE from the cell lysate. If the protein is expressed with a tag (e.g., a His-tag), affinity chromatography can be used for a one-step purification.[9]

Protocol: Expression in Insect Cells (Baculovirus System)

-

Generation of Recombinant Baculovirus: Co-transfect insect cells (e.g., Sf9 cells) with the baculovirus transfer vector containing the AChE gene and linearized baculovirus DNA.

-

Viral Amplification: Harvest the recombinant virus and amplify it by infecting fresh insect cell cultures.

-

Protein Expression: Infect a large-scale culture of insect cells with the high-titer viral stock to produce the recombinant AChE.

-

Purification: Harvest the cells or the culture medium (if the protein is secreted) and purify the recombinant AChE.

DNA Sequencing

Sequencing the cloned AChE gene is essential to verify its identity, identify any mutations, and for comparative genetic analysis.

Protocol: Sanger Sequencing

-

Cycle Sequencing Reaction: Perform a cycle sequencing reaction using the purified plasmid DNA as a template, a sequencing primer, DNA polymerase, fluorescently labeled dideoxynucleotide triphosphates (ddNTPs), and deoxynucleotide triphosphates (dNTPs).

-

Capillary Electrophoresis: Separate the resulting DNA fragments by size using capillary electrophoresis.

-

Data Analysis: The sequence is read by detecting the fluorescence of the ddNTPs as they pass a detector.

Data Presentation

Quantitative data from various studies on acetylcholinesterase gene cloning and sequencing are summarized in the tables below for easy comparison.

Table 1: Characteristics of Acetylcholinesterase cDNA from Various Species

| Species | cDNA Length (bp) | ORF Length (bp) | Deduced Amino Acids | Signal Peptide (residues) | Reference |

| Homo sapiens | ~2400 | 1845 | 614 | 24 | [10] |

| Bos taurus | - | - | 613 | - | [4] |

| Aedes aegypti | 2721 | 2109 | 702 | - | [11] |

| Nilaparvata lugens | 2467 | 1938 | 646 | 30 | [12] |

| Leptinotarsa decemlineata | - | 1800 | 600 | 29 | [13] |

| Salicornia europaea | 1536 | 1161 | 387 | 28 | [14] |

Table 2: Kinetic Properties of Recombinant Acetylcholinesterase

| Enzyme Source | Expression System | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Human Erythrocyte (Purified) | - | Acetylthiocholine iodide | 0.25 | 0.090 (µmol/mL/min) | [15] |

| Schizaphis graminum | Baculovirus-Sf9 cells | Acetylthiocholine | 0.048 | 245 | [16] |

Visualization of Pathways and Workflows

Diagrams created using the DOT language to visualize signaling pathways and experimental workflows.

Signaling Pathway

Caption: Cholinergic signaling at the synapse.

Experimental Workflows

Caption: Workflow for AChE gene cloning.

Caption: Workflow for AChE sequence analysis.

Conclusion

The cloning and sequencing of the acetylcholinesterase gene are fundamental to understanding its structure, function, and regulation. The methodologies outlined in this guide provide a robust framework for researchers to investigate this vital enzyme. The ability to express and purify recombinant AChE opens avenues for detailed structure-function analysis, inhibitor screening, and the development of novel therapeutics and more selective pesticides. The comparative data and visualized workflows presented herein serve as a valuable resource for professionals in the fields of molecular biology, pharmacology, and drug development.

References

- 1. Bovine acetylcholinesterase: cloning, expression and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. An analysis of acetylcholinesterase sequence for predicting mechanisms of its non-catalytic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of genetic polymorphisms in acetylcholinesterase as reflected in different populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterologous Expression, Purification, and Biochemical Characterization of a Greenbug (Schizaphis graminum) Acetylcholinesterase Encoded by a Paralogous Gene (ace-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid amplification of cDNA ends - Wikipedia [en.wikipedia.org]

- 8. 3´ RACE System for Rapid Amplification of cDNA Ends | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Refold - Acetylcholinesterase [pford.info]

- 10. genscript.com [genscript.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Cloning and Characterization of an Acetylcholinesterase cDNA in the Brown Planthopper, Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cloning and sequencing of a cDNA encoding acetylcholinesterase in Colorado potato beetle, Leptinotarsa decemlineata (Say) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular cloning of acetylcholinesterase gene from Salicornia europaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification of acetylcholinesterase by 9-amino-1,2,3,4-tetrahydroacridine from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Heterologous expression, purification, and biochemical characterization of a greenbug (Schizaphis graminum) acetylcholinesterase encoded by a paralogous gene (ace-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect Beyond the Synapse: A Technical Guide to the Non-Catalytic Functions of Acetylcholinesterase in Neural Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE), renowned for its canonical role in terminating cholinergic neurotransmission by hydrolyzing acetylcholine (B1216132), possesses a repertoire of non-catalytic functions that are pivotal to the intricate processes of neural development. Independent of its enzymatic activity, AChE acts as a signaling molecule and an adhesion protein, profoundly influencing neurite outgrowth, cell adhesion, and synaptogenesis. This technical guide provides an in-depth exploration of these non-catalytic roles, presenting quantitative data, detailed experimental methodologies, and visualized signaling pathways to serve as a comprehensive resource for researchers in neuroscience and drug development. The structural homology of AChE to cell adhesion molecules, coupled with its interactions with components of the extracellular matrix and synaptic cell-surface proteins, underscores its significance as a morphogenic factor in the developing nervous system.[1][2][3][4] Understanding these non-enzymatic functions opens new avenues for therapeutic intervention in developmental and neurodegenerative disorders.

Data Presentation: Quantitative Effects of Non-Catalytic AChE Functions

The non-catalytic functions of AChE have been quantified in various experimental settings, demonstrating its significant impact on neuronal morphology and development. The following table summarizes key quantitative findings from studies investigating the effects of AChE on neurite outgrowth.

| Experimental System | AChE Variant/Condition | Measured Parameter | Quantitative Effect | Reference |

| Xenopus laevis spinal neurons | Overexpression of human AChE-E6 (synaptic isoform) | Neurite growth rate | ~3-fold increase (37.9 ± 5.2 µm/hr vs. 12.9 ± 2.7 µm/hr for control) | [5] |

| Xenopus laevis spinal neurons | Overexpression of catalytically inactive human AChE-E6-IN | Neurite growth rate | Similar enhancement to wild-type AChE-E6, demonstrating independence from catalytic activity. | [5] |

| Xenopus laevis spinal neurons | Overexpression of human AChE-I4 (secretory isoform) | Neurite growth rate | No significant effect compared to control. | [5] |

| Embryonic hippocampal neurons | Chronic application of 0.01-1 U/ml AChE | Dendritic length and number | Dramatic increase in both number and length of dendrites. | [6] |

| Embryonic hippocampal neurons | Single application of 5 U/ml AChE | Primary and secondary dendrite length | Ratios of treated/control dendrite length were 2.26 ± 0.7 and 2.21 ± 0.2, respectively. | [6] |

| Rat R28 cells | Overexpression of E6-AChE on laminin-1 substrate | Neurite length | Potentiated increase in neurite length compared to either AChE overexpression or laminin-1 alone. | [7] |

| Hippocampal neurons | Blockade of the peripheral anionic site (PAS) of endogenous AChE | Neurite outgrowth | Dramatically reduced neurite outgrowth. | [6] |

Core Non-Catalytic Functions and Signaling Pathways

AChE exerts its non-catalytic influence on neural development through several key mechanisms, primarily involving protein-protein interactions with extracellular matrix components and other cell surface molecules. These interactions trigger intracellular signaling cascades that ultimately modulate cytoskeletal dynamics and gene expression, driving changes in cell morphology and connectivity.

Promotion of Neurite Outgrowth and Cell Adhesion via Laminin-1 Interaction

AChE can directly bind to laminin-1, a major component of the extracellular matrix, an interaction that is crucial for promoting neurite outgrowth and cell adhesion.[1][7][8] This function is independent of AChE's catalytic activity and is thought to be mediated by its peripheral anionic site (PAS).[6] The binding of AChE to laminin-1 can enhance the interaction of laminin-1 with its cellular receptors, primarily integrins, thereby activating downstream signaling pathways that regulate the actin cytoskeleton and promote neurite extension.

Modulation of Synaptogenesis through Interaction with Neurexin-1β

AChE shares structural homology with neuroligins, the postsynaptic binding partners of presynaptic neurexins. This similarity allows AChE to interact directly with neurexin-1β.[9][10][11][12][13] This interaction can competitively disrupt the formation of the neurexin-neuroligin complex, which is a critical step in the induction and maturation of synapses.[9][10] By interfering with this trans-synaptic adhesion, the non-catalytic function of AChE can modulate synapse stability and plasticity.

Trophic Signaling via the α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

The "tailed" (T) splice variant of AChE (AChE-T) can be proteolytically cleaved to release a C-terminal peptide (T30). This peptide has been shown to act as a ligand for the α7 nicotinic acetylcholine receptor (α7 nAChR).[3] Binding of the T30 peptide to α7 nAChR can trigger intracellular signaling cascades, including the PI3K/Akt/mTOR and JAK2/STAT3 pathways, which are well-established regulators of cell survival, growth, and differentiation.[6][10][14] This represents a novel mechanism by which a non-catalytic fragment of AChE can exert trophic effects on developing neurons.

Experimental Protocols

Neurite Outgrowth Assay

Objective: To quantify the effect of AChE on the growth and elongation of neurites from cultured neurons.

Methodology:

-

Cell Culture: Plate primary neurons (e.g., hippocampal, dorsal root ganglion) or neuronal cell lines (e.g., PC12, SH-SY5Y) at a low density on a suitable substrate (e.g., poly-L-lysine or laminin-coated coverslips or plates).

-

Treatment: Introduce purified AChE protein, catalytically inactive mutants, or specific splice variants into the culture medium at various concentrations. Include appropriate vehicle controls.

-

Incubation: Culture the cells for a defined period (e.g., 24-72 hours) to allow for neurite extension.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100). Stain for neuronal markers such as β-III tubulin or MAP2 using immunofluorescence to visualize neurites. A nuclear counterstain (e.g., DAPI) is used to identify individual cells.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the total length of neurites per neuron, the length of the longest neurite, and the number of primary neurites and branch points. Sholl analysis can also be performed to assess the complexity of the neuritic arbor.[6]

Cell Adhesion Assay

Objective: To measure the adhesive properties of neurons to substrates coated with AChE.

Methodology:

-

Substrate Coating: Coat 96-well plates with AChE protein at various concentrations. Use a blocking agent (e.g., bovine serum albumin) to prevent non-specific binding. Include positive (e.g., laminin) and negative (e.g., BSA) control coatings.

-

Cell Seeding: Suspend neuronal cells in a serum-free medium and seed them into the coated wells.

-

Adhesion Incubation: Allow the cells to adhere to the substrate for a specific period (e.g., 1-2 hours) at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification of Adherent Cells: Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining or MTT assay) or a fluorescence-based assay (e.g., Calcein-AM staining). Read the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of adherent cells for each condition relative to the total number of cells seeded.

Co-Immunoprecipitation (Co-IP)

Objective: To determine the in vitro or in vivo interaction between AChE and its binding partners (e.g., neurexin-1β).

Methodology:

-

Cell Lysis: Lyse cultured cells or tissue homogenates expressing the proteins of interest using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-AChE antibody) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein (e.g., anti-neurexin-1β antibody) to detect the interaction.

Conclusion

The non-catalytic functions of acetylcholinesterase represent a paradigm shift in our understanding of this multifaceted protein. Beyond its classical role in cholinergic signaling, AChE is an active participant in the molecular choreography of neural development. Its ability to interact with key components of the extracellular matrix and synaptic machinery, thereby initiating intracellular signaling cascades, highlights its importance in neurite outgrowth, cell adhesion, and the fine-tuning of synaptic connections. The detailed methodologies and signaling pathways presented in this guide offer a framework for further investigation into these non-canonical roles. A deeper comprehension of these mechanisms will not only advance our fundamental knowledge of nervous system development but also holds the potential to unveil novel therapeutic targets for a range of neurological and psychiatric disorders. The continued exploration of the "architect" behind the synapse promises to be a fruitful area of research for years to come.

References

- 1. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medium.com [medium.com]

- 4. Integrin-laminin interactions controlling neurite outgrowth from adult DRG neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. Cholinergic protection via alpha7 nicotinic acetylcholine receptors and PI3K-Akt pathway in LPS-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of acetylcholinesterase with neurexin-1β regulates glutamatergic synaptic stability in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neurexin–neuroligin signaling in synapse development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Non-Cholinergic Roles of Acetylcholinesterase in Synaptic Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylcholinesterase (AChE), renowned for its canonical role in terminating cholinergic neurotransmission through the hydrolysis of acetylcholine (B1216132), possesses a repertoire of non-cholinergic functions that are increasingly recognized for their significance in synaptic biology and pathology. Independent of its catalytic activity, AChE participates in critical cellular processes including neurite outgrowth, cell adhesion, and synaptogenesis. Furthermore, it plays a pivotal, non-enzymatic role in the pathogenesis of Alzheimer's disease by promoting the aggregation of amyloid-beta peptides. This technical guide provides an in-depth exploration of the non-cholinergic functions of AChE at the synapse, presenting key quantitative data, detailed experimental protocols for studying these functions, and visual representations of the associated signaling pathways and workflows. This resource is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted nature of AChE, thereby facilitating further investigation and the identification of novel therapeutic targets.

Introduction

Beyond its well-established role as a rapid hydrolytic enzyme in cholinergic synapses, acetylcholinesterase (AChE) exhibits a range of "non-classical" or non-cholinergic functions.[1] These functions are largely independent of its enzymatic activity and are mediated by specific protein-protein interactions, often involving the peripheral anionic site (PAS) of the enzyme.[2] The expression of AChE is not confined to cholinergic neurons; it is also found in glutamatergic and GABAergic neurons, as well as in non-neuronal cells, suggesting its involvement in a broader array of physiological and pathophysiological processes.[1][3][4][5]

This guide delves into the core non-cholinergic roles of AChE in the synapse, focusing on three key areas:

-

Modulation of Neurite Outgrowth and Cell Adhesion: AChE's structural homology to cell adhesion molecules allows it to influence neuronal development and connectivity.[6]

-

Interaction with Amyloid-Beta and Role in Alzheimer's Disease: AChE acts as a pathological chaperone, accelerating the formation of neurotoxic amyloid plaques.[7][8][9]

-

Regulation of Synaptic Plasticity: Through interactions with synaptic components, AChE can influence receptor trafficking and synaptic strength.

We will present the available quantitative data, provide detailed experimental methodologies to investigate these functions, and illustrate the underlying molecular pathways.

Quantitative Data on Non-Cholinergic AChE Interactions

The following tables summarize the key quantitative findings related to the non-cholinergic functions of AChE.

Table 1: Effect of AChE on AMPA Receptor Surface Expression in Hippocampal Neurons [10]

| Treatment | GluR1 Surface Puncta (per 100 µm of dendrite) | GluR2 Surface Puncta (per 100 µm of dendrite) | NR1 Surface Puncta (per 100 µm of dendrite) |

| Control | 36 ± 6 | 27 ± 6 | 46 ± 8 |

| 0.01 U/ml AChE | 52 ± 8 | 42 ± 8 | 51 ± 12 |

| 0.05 U/ml AChE | Not Reported | Not Reported | Not Reported |

Data are presented as mean ± SEM. Chronic daily treatment from 3 to 8 days in vitro (DIV).

Table 2: Kinetic Parameters of AChE-Induced Amyloid-Beta (Aβ) Aggregation

| Condition | Effect on Aβ Aggregation | Kinetic Parameter Changes | Reference |

| AChE Presence | Accelerates Aβ fibril formation | Decreases the lag phase of aggregation.[11] | [9][11] |

| Aβ₁₋₄₀ Incubation with AChE (48h, 10 µM) | Increases AChE catalytic efficiency | 7.7-fold increase | [9] |

| Aβ₁₋₄₀ Presence | Non-competitive activation of AChE | Increased Vmax, unchanged Km | [9] |

Note: Specific binding affinity (Kd) values for the AChE-Aβ and AChE-laminin-1 interactions are not consistently reported in the reviewed literature, indicating a potential area for further quantitative investigation.

Key Non-Cholinergic Functions and Signaling Pathways

Role in Neurite Outgrowth and Cell Adhesion

AChE promotes the extension of neuronal processes, a function that is largely independent of its catalytic activity.[12][13] This morphogenic role is attributed to its adhesive properties, mediated in part by the peripheral anionic site (PAS).[14] AChE can interact with components of the extracellular matrix, such as laminin-1, to influence cell-cell and cell-matrix interactions, thereby guiding neurite extension and synaptogenesis.[15][16]

Caption: AChE-mediated neurite outgrowth signaling pathway.

Interaction with Amyloid-Beta in Alzheimer's Disease

In the context of Alzheimer's disease, AChE plays a detrimental, non-cholinergic role by interacting with amyloid-beta (Aβ) peptides.[7][17] Through its PAS, AChE acts as a pathological chaperone, accelerating the aggregation of Aβ into neurotoxic fibrils and forming stable AChE-Aβ complexes.[11][12] This interaction enhances the neurotoxicity of Aβ aggregates.[12]

Caption: AChE's role in accelerating amyloid-beta aggregation.

Regulation of AMPA Receptor Surface Expression

AChE has been shown to modulate synaptic plasticity by influencing the surface expression of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[10] Chronic application of AChE to hippocampal neurons increases the number of surface-expressed AMPA receptors without altering the total number of receptors, suggesting a role in receptor trafficking and synaptic strengthening.[10]

Caption: AChE-mediated regulation of AMPA receptor surface expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the non-cholinergic functions of AChE.

In Vitro Neurite Outgrowth Assay

This assay quantifies the effect of AChE on the growth of neuronal processes.[18][19][20][21]

Materials:

-

Primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)

-

Culture plates/coverslips pre-coated with an adhesive substrate (e.g., poly-L-lysine, laminin)

-

Neuronal culture medium

-

Recombinant AChE

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Plating: Seed neurons onto pre-coated plates or coverslips at an appropriate density.

-

Treatment: After allowing the cells to adhere, treat them with varying concentrations of recombinant AChE. Include a vehicle-only control.

-

Incubation: Culture the cells for a period sufficient to allow for neurite extension (typically 24-72 hours).

-

Fixation and Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length, number of neurites per cell, and branching complexity using image analysis software.

-

Caption: Experimental workflow for the in vitro neurite outgrowth assay.

Co-Immunoprecipitation (Co-IP) of AChE and Amyloid-Beta

This protocol is designed to demonstrate the physical interaction between AChE and Aβ.[22][23][24][25]

Materials:

-

Cell or tissue lysate containing AChE and Aβ (or recombinant proteins)

-

Co-IP lysis buffer (non-denaturing)

-

Antibody specific to AChE or Aβ (for pulldown)

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE reagents and equipment

-

Western blot reagents and equipment

-

Antibodies for detecting both AChE and Aβ on the Western blot

Procedure:

-

Lysate Preparation: Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein-protein interactions.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the pulldown antibody (e.g., anti-AChE) overnight at 4°C.

-

Add protein A/G beads and incubate for another 1-4 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot.

-

Probe the membrane with antibodies against both the bait protein (e.g., AChE) and the putative interacting partner (e.g., Aβ).

-

References

- 1. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 2. Amyloid β-Protein Aggregation Produces Highly Reproducible Kinetic Data and Occurs by a Two-Phase Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dot | Graphviz [graphviz.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Interaction of amyloid beta with humanin and acetylcholinesterase is modulated by ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Can Activation of Acetylcholinesterase by β-Amyloid Peptide Decrease the Effectiveness of Cholinesterase Inhibitors? [mdpi.com]

- 10. Acetylcholinesterase promotes neurite elongation, synapse formation, and surface expression of AMPA receptors in hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stable Complexes Involving Acetylcholinesterase and Amyloid-β Peptide Change the Biochemical Properties of the Enzyme and Increase the Neurotoxicity of Alzheimer’s Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simplified and sensitive immunoprecipitation mass spectrometry protocol for the analysis of amyloid-beta peptides in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The aggregation kinetics of Alzheimer’s β-amyloid peptide is controlled by stochastic nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. med.emory.edu [med.emory.edu]

- 16. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 17. Acetylcholinesterase promotes the aggregation of amyloid-beta-peptide fragments by forming a complex with the growing fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acetylcholinesterase Enhances Neurite Growth and Synapse Development through Alternative Contributions of Its Hydrolytic Capacity, Core Protein, and Variable C Termini - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]

- 21. Mouse Acetylcholinesterase Enhances Neurite Outgrowth of Rat R28 Cells Through Interaction With Laminin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A simplified and sensitive immunoprecipitation mass spectrometry protocol for the analysis of amyloid-beta peptides in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

acetylcholinesterase as a potential biomarker for early disease detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, is primarily known for its role in hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating synaptic transmission. Beyond this critical function, emerging evidence suggests that alterations in AChE activity and expression levels are associated with the pathophysiology of various diseases. This has positioned AChE as a promising biomarker for early disease detection, particularly in the realms of neurodegenerative disorders and toxicology. This technical guide provides a comprehensive overview of the role of AChE as a potential biomarker, with a focus on Alzheimer's disease, Parkinson's disease, organophosphate poisoning, and glaucoma. It includes quantitative data from key studies, detailed experimental protocols for AChE measurement, and visualizations of relevant signaling pathways.

Data Presentation: Quantitative Analysis of AChE Alterations in Disease

The following tables summarize quantitative data from various studies, highlighting the changes in AChE levels and activity in different diseases, which underscore its potential as a biomarker.

Table 1: Acetylcholinesterase Alterations in Alzheimer's Disease

| Analyte/Parameter | Patient Group | Sample Type | Finding | Fold Change/Percentage Change | p-value | Reference(s) |

| AChE Activity | Mild Cognitive Impairment (MCI) | CSF | Decreased compared to controls | ~14% decrease | 0.03 | [1] |

| AChE Activity | Early Alzheimer's Disease (AD) | CSF | Decreased compared to controls | ~25% decrease | 0.03 | [1] |

| AChE Activity | Early AD and AD | Lymphocytes | Lower compared to controls | Not specified | < 0.0001 | [2] |

| Plasma AChE Level | Cognitively Normal with cAβ deposition | Plasma | Lower compared to those without cAβ deposition | Not specified | Not specified | [3] |

| Plasma AChE Activity | Cognitively Normal with cAβ deposition | Plasma | Lower compared to those without cAβ deposition | Not specified | Not specified | [3] |

| RBC AChE Level | Familial AD | Red Blood Cells (RBCs) | Significantly lowered compared to controls | Median: 9013.11 U/L vs 14334.57 U/L (Controls) | 0.010 | [4] |

| RBC AChE Level | Asymptomatic relatives of familial AD patients | Red Blood Cells (RBCs) | Significantly lowered compared to controls | Median: 7806.19 U/L vs 14334.57 U/L (Controls) | 0.010 | [4] |

Table 2: Acetylcholinesterase Alterations in Parkinson's Disease

| Analyte/Parameter | Patient Group | Sample Type | Finding | Fold Change/Percentage Change | p-value | Reference(s) |

| ¹¹C-donepezil Uptake (AChE density) | Early Parkinson's Disease (PD) | Small Intestine | Reduced compared to controls | 14% decrease | 0.018 | [5] |

| ¹¹C-donepezil Uptake (AChE density) | Early Parkinson's Disease (PD) | Colon | Reduced compared to controls | 22% decrease | < 0.001 | [5] |

| RBC AChE Level | Parkinson's Disease Dementia (PDD) | Red Blood Cells (RBCs) | Significantly raised compared to controls | Median: 19086.78 U/L vs 14334.57 U/L (Controls) | 0.004 | [4] |

Table 3: Acetylcholinesterase Inhibition in Organophosphate Poisoning

| Analyte/Parameter | Condition | Sample Type | Finding | Fold Change/Percentage Change | p-value | Reference(s) |

| Erythrocyte AChE Activity | Organophosphate Pesticide Exposure | Red Blood Cells (RBCs) | Inhibition of activity is a primary biomarker of effect | Dose-dependent decrease | Not applicable | [6][7] |

| Plasma/Serum BChE Activity | Organophosphate Pesticide Exposure | Plasma/Serum | Inhibition of activity; some OPs inhibit BChE more strongly than AChE | Varies with the compound | Not applicable | [6] |

Experimental Protocols

Accurate and reproducible measurement of AChE activity is crucial for its validation as a biomarker. The following are detailed methodologies for commonly cited experiments.

Colorimetric Measurement of AChE Activity (Ellman's Assay)

This method is a widely used, simple, and robust technique for measuring cholinesterase activity.[8][9][10]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm. The rate of color production is directly proportional to the AChE activity.[8]

Materials:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water, prepare fresh)

-

AChE standard solution (e.g., 1 U/mL in phosphate buffer)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure (for human red blood cells): [5]

-

Sample Preparation:

-

Collect whole blood in heparinized tubes.

-

Centrifuge to separate plasma and erythrocytes.

-

Suspend erythrocytes in deionized water to match the initial blood volume and dilute 60-fold in 0.1 M phosphate buffer (pH 7.4).

-

Freeze the suspension to induce hemolysis.

-

-

Assay Reaction (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE standard solution + 10 µL DTNB + 10 µL solvent for test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL hemolysate sample + 10 µL DTNB.

-

-

Pre-incubation:

-

Mix the components gently and incubate the plate for 10 minutes at 25°C.

-

-

Initiate Reaction:

-

Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at 1-minute intervals for 10-15 minutes.

-

-

Calculation of AChE Activity:

-

Calculate the rate of change in absorbance (ΔA/min).

-

Use the Beer-Lambert law to convert the rate to enzymatic activity, considering the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).[8]

-

In Vivo Imaging of AChE Density with Positron Emission Tomography (PET)

PET imaging allows for the non-invasive quantification of AChE density in the brain and peripheral organs.

Tracers:

-

[¹¹C]MP4A (N-methyl-piperidyl-4-acetate): A specific AChE tracer used for brain imaging.

-

[¹¹C]-Donepezil: A high-affinity ligand for AChE suitable for imaging both the brain and peripheral organs.[5]

General Procedure (using [¹¹C]-Donepezil for peripheral organ imaging): [5]

-

Radiotracer Synthesis: [¹¹C]-Donepezil is synthesized by the methylation of its precursor.

-

Patient Preparation: Patients are typically fasted for at least 4 hours before the scan.

-

PET/CT Scan:

-

A low-dose CT scan is performed for attenuation correction and anatomical localization.

-

The radiotracer (e.g., ~400 MBq of [¹¹C]-Donepezil) is injected as an intravenous bolus.

-

Dynamic or static PET images are acquired over a specified duration (e.g., 60 minutes).

-

-

Image Analysis:

-

Regions of interest (ROIs) are drawn on the co-registered CT images for the target organs (e.g., small intestine, colon, kidneys).

-

Time-activity curves are generated for each ROI.

-

Kinetic modeling is applied to the time-activity curves to estimate the binding potential or standardized uptake value (SUV), which reflects the AChE density.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving AChE and a typical experimental workflow for its use as a biomarker.

Signaling Pathways in Neurodegenerative Diseases

Alzheimer's Disease: AChE's Dual Role in Cholinergic Dysfunction and Amyloid Plaque Formation

In Alzheimer's disease, AChE is implicated in both the degradation of acetylcholine, leading to cognitive deficits, and the promotion of amyloid-beta (Aβ) peptide aggregation into plaques. The peripheral anionic site (PAS) of AChE is thought to interact with Aβ, accelerating fibril formation.[11]

Parkinson's Disease: Cholinergic-Dopaminergic Imbalance and Neurodegeneration

In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of the cholinergic system in the striatum, contributing to motor symptoms. AChE plays a role in regulating the levels of acetylcholine in this imbalanced system.

Experimental Workflow for AChE as a Biomarker

The following diagram illustrates a typical workflow for investigating AChE as a potential biomarker for early disease detection.

Conclusion

Acetylcholinesterase shows considerable promise as a biomarker for the early detection of several diseases. In Alzheimer's and Parkinson's diseases, alterations in AChE levels and distribution, detectable in both central and peripheral tissues, may reflect early pathological changes. In the context of organophosphate poisoning, the inhibition of AChE activity serves as a direct and reliable indicator of exposure and effect. While its role in glaucoma is still under investigation, the involvement of the cholinergic system in retinal ganglion cell health suggests a potential diagnostic utility. The standardization of experimental protocols and further large-scale longitudinal studies are essential to fully validate the clinical utility of AChE as an early disease biomarker. This guide provides a foundational resource for researchers and clinicians working towards this goal, offering a synthesis of current knowledge and methodologies to facilitate future investigations in this promising field.

References

- 1. Retinal ganglion cell apoptotic pathway in glaucoma: Initiating and downstream mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 [frontiersin.org]

- 3. PET Imaging of Acetylcholinesterase Inhibitor Induced Effects on α4β2 Nicotinic Acetylcholine Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. A structural motif of acetylcholinesterase that promotes amyloid beta-peptide fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Apoptosis of retinal ganglion cells in glaucoma: an update of the molecular pathways involved in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Acetylcholinesterase accelerates assembly of amyloid-beta-peptides into Alzheimer's fibrils: possible role of the peripheral site of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Structural Analysis of the Acetylcholinesterase Active Site: A Technical Guide for Researchers

December 19, 2025

Abstract

Acetylcholinesterase (AChE) is a serine hydrolase that plays a critical role in neurotransmission by catalyzing the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132). Its active site, located deep within a narrow gorge, presents a unique and complex target for drug design and development, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive structural and functional analysis of the AChE active site, intended for researchers, scientists, and professionals in the field of drug development. We present a detailed overview of the key structural features, quantitative data on enzyme kinetics and inhibition, and step-by-step experimental protocols for the characterization of this vital enzyme.

Structural Overview of the Acetylcholinesterase Active Site

The active site of acetylcholinesterase is a highly specialized environment, characterized by a deep and narrow gorge, approximately 20 Å long and 5 Å wide, that penetrates more than halfway into the enzyme.[1][2] This gorge is not a simple channel but a structurally complex region containing several key subsites that work in concert to bind, hydrolyze, and release acetylcholine with remarkable efficiency. The active site can be broadly divided into two main regions: the Catalytic Anionic Site (CAS) at the base of the gorge and the Peripheral Anionic Site (PAS) at its entrance.[2]

The Catalytic Anionic Site (CAS)

The CAS is the heart of the enzymatic activity and is comprised of several critical components:

-

The Catalytic Triad (B1167595): Similar to other serine proteases, AChE possesses a catalytic triad of amino acid residues essential for the hydrolysis reaction. In human AChE, this triad consists of Serine 203 (Ser203) , Histidine 447 (His447) , and Glutamate 334 (Glu334) .[3][4] Ser203 acts as the nucleophile, His447 functions as a general acid-base catalyst, and Glu334 stabilizes the charge of the histidine residue.[5][6]

-

The Anionic Subsite: This subsite is responsible for binding the positively charged quaternary ammonium (B1175870) group of acetylcholine. It is primarily composed of aromatic residues, with Tryptophan 86 (Trp86) playing a crucial role through cation-π interactions.[7]

-

The Acyl-Binding Pocket: This hydrophobic pocket, formed by residues such as Phenylalanine 295 (Phe295) and Phenylalanine 297 (Phe297) , accommodates the acetyl group of the substrate, contributing to substrate specificity.[7]

-

The Oxyanion Hole: Composed of the backbone amide hydrogens of Glycine 121 (Gly121) , Glycine 122 (Gly122) , and Alanine 204 (Ala204) , the oxyanion hole stabilizes the tetrahedral intermediate formed during catalysis by donating hydrogen bonds to the negatively charged oxygen atom of the substrate.[5][7]

The Peripheral Anionic Site (PAS)

Located at the rim of the active site gorge, approximately 14-15 Å from the catalytic triad, the PAS serves as an initial binding site for substrates and inhibitors.[8][9] It is composed of a number of aromatic residues, including Tyrosine 72 (Tyr72) , Aspartate 74 (Asp74) , Tyrosine 124 (Tyr124) , Tryptophan 286 (Trp286) , and Tyrosine 341 (Tyr341) .[7][9] The PAS is thought to play a role in guiding the substrate into the active site gorge and is also a target for a class of inhibitors known as allosteric modulators.[10]

Quantitative Data

Structural Dimensions of the AChE Active Site

| Parameter | Value | Source(s) |

| Active Site Gorge Depth | ~20 Å | [1][2] |

| Active Site Gorge Width | ~5 Å | [2][3] |

| Distance from PAS to Catalytic Triad | ~14-15 Å | [8][9] |

| Volume Difference (BChE vs. AChE gorge) | ~200 ų larger in BChE | [1] |

Kinetic Parameters of Acetylcholinesterase

| Substrate | Km | Vmax | Enzyme Source | Source(s) |

| Acetylthiocholine (B1193921) | 0.08 mM | - | Human Erythrocyte | [5] |

| Acetylthiocholine | 2.06 x 10-4 M | 4.97 x 10-7 kat | Electric Eel | [11] |

| Indoxylacetate | 3.21 x 10-3 M | 7.71 x 10-8 kat | Electric Eel | [11] |

| Acetylthiocholine Iodide | 8 x 10-5 M | - | - | |

| Acetylthiocholine Iodide | 9.4 mM | 0.238 mM/min | Electric Eel | [2] |

Inhibitor Constants for Selected AChE Inhibitors

| Inhibitor | IC50 | Ki | Inhibition Type | Enzyme Source | Source(s) |

| Tolserine | 8.13 nM | 4.69 nM | Partial Non-competitive | Human Erythrocyte | [5] |

| Donepezil | 53.6 ng/mL (plasma IC50) | - | - | Human (in vivo) | [12] |

| AChE-IN-64 | 52.8 nM | - | - | - | [13] |

| Carbamate Derivatives (cpd 1-8) | - | 12.0 - 61.3 nM | - | - | [14] |

| Ondansetron | 33 µM | - | Non-competitive | - | [15] |

| Galantamine | - | - | - | - | [15] |

| Rivastigmine | 501 ± 3.08 µM | - | - | - | [14] |

| Tacrine | - | - | - | - | [16] |

Experimental Protocols

Protein Expression and Purification of Recombinant Human Acetylcholinesterase (rhAChE)

This protocol is a generalized procedure based on expression in E. coli and subsequent refolding and purification.

1. Expression:

- Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the codon-optimized gene for human AChE.

- Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

- Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.

2. Cell Lysis and Inclusion Body Solubilization:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and a protease inhibitor cocktail).

- Lyse the cells by sonication or high-pressure homogenization.

- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

- Wash the inclusion bodies with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminants.

- Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).

3. Refolding and Purification:

- Refold the solubilized protein by rapid dilution or dialysis into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5 M L-arginine, and a redox shuffling system like reduced and oxidized glutathione).

- Clarify the refolded protein solution by centrifugation or filtration.

- Purify the refolded rhAChE using a combination of chromatography techniques. A common strategy involves:

- Affinity Chromatography: Use a column with an immobilized AChE inhibitor (e.g., procainamide-sepharose) to specifically capture the active enzyme. Elute with a competitive inhibitor or a change in pH.[14]

- Ion-Exchange Chromatography: Further purify the protein based on its net charge using a DEAE-Sepharose or similar anion-exchange column.[13]

- Size-Exclusion Chromatography: Perform a final polishing step to remove aggregates and ensure homogeneity.

4. Purity and Activity Assessment:

- Assess the purity of the final protein preparation by SDS-PAGE.

- Determine the protein concentration using a standard method like the Bradford assay.

- Measure the enzymatic activity using the Ellman's assay (see section 3.4).

X-ray Crystallography of AChE

This protocol provides a general workflow for determining the three-dimensional structure of AChE.

1. Crystallization:

- Concentrate the purified AChE to 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl).

- Screen for crystallization conditions using commercially available sparse-matrix screens and the hanging-drop or sitting-drop vapor-diffusion method.

- Set up crystallization trials by mixing the protein solution with the reservoir solution in a 1:1 or 2:1 ratio.

- Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

- Monitor the drops for crystal growth over several days to weeks.

- Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.

2. Data Collection:

- Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation during freezing.

- Flash-cool the crystals in liquid nitrogen.

- Mount the frozen crystal on a goniometer at a synchrotron X-ray source.

- Collect a complete diffraction dataset by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.

3. Structure Determination and Refinement:

- Process the diffraction data using software packages like HKL2000 or XDS to index, integrate, and scale the reflections.

- Determine the initial phases using molecular replacement with a known AChE structure as a search model.

- Build an initial atomic model of the protein into the electron density map using software like Coot.

- Refine the atomic model against the experimental data using software like Phenix or REFMAC5 to improve the fit and geometry of the model.

- Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.

Site-Directed Mutagenesis of AChE Active Site Residues

This protocol outlines the general steps for introducing specific mutations into the AChE gene.

1. Primer Design:

- Design a pair of complementary oligonucleotide primers containing the desired mutation.

- The primers should be 25-45 bases in length with a melting temperature (Tm) between 75°C and 80°C.

- The mutated codon should be in the center of the primer with at least 10-15 bases of correct sequence on both sides.

2. PCR Amplification:

- Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type AChE gene as a template, and the mutagenic primers.

- Use a PCR program with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

3. Digestion of Parental DNA:

- Digest the parental, methylated, non-mutated plasmid DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

4. Transformation:

- Transform competent E. coli cells with the DpnI-treated, mutated plasmid DNA.

- Plate the transformed cells on an agar (B569324) plate containing the appropriate antibiotic for selection.

- Incubate the plates overnight at 37°C.

5. Verification of Mutation:

- Select several colonies and grow them in liquid culture.

- Isolate the plasmid DNA from the cultures.

- Verify the presence of the desired mutation by DNA sequencing.

Enzyme Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay to determine the rate of AChE activity and the potency of inhibitors.

1. Principle:

- The assay measures the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine by AChE. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

2. Materials and Reagents:

- Acetylcholinesterase (AChE) from electric eel or human recombinant.

- Test inhibitor compound.

- Positive control inhibitor (e.g., Donepezil, Eserine).

- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

- Acetylthiocholine iodide (ATCI).

- Phosphate (B84403) buffer (0.1 M, pH 8.0).

- 96-well microplate.

- Microplate reader.

3. Assay Procedure:

- Prepare a solution of AChE in phosphate buffer (e.g., 0.1 U/mL final concentration).

- Prepare a series of dilutions of the test inhibitor in phosphate buffer.

- In a 96-well plate, add the following to each well:

- 140 µL of phosphate buffer.

- 20 µL of AChE solution.

- 20 µL of the various dilutions of the test inhibitor (or buffer for the control).

- Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[3]

- Initiate the reaction by adding 20 µL of DTNB solution and 20 µL of ATCI solution to each well.[3]

- Immediately measure the absorbance at 412 nm kinetically, with readings taken every 30-60 seconds for 10-15 minutes.

4. Data Analysis:

- Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

- Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] x 100

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Catalytic cycle of acetylcholine hydrolysis by acetylcholinesterase.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Recombinant human acetylcholinesterase expressed in Escherichia coli: refolding, purification and characterization | Semantic Scholar [semanticscholar.org]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Minsky DTIC [dtic.minsky.ai]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Recombinant human acetylcholinesterase expressed in Escherichia coli: refolding, purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Purification of transgenic plant-derived recombinant human acetylcholinesterase-R - ELSC | Edmond & Lily Safra Center for Brain Sciences [elsc.huji.ac.il]

- 15. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

A Deep Dive into Cholinesterases: Unraveling the Distinct Physiological Roles of Butyrylcholinesterase and Acetylcholinesterase

For Immediate Release

This technical guide provides a comprehensive analysis of the core physiological functions, kinetic properties, and clinical relevance of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). Designed for researchers, scientists, and drug development professionals, this document elucidates the critical differences between these two homologous enzymes, offering a detailed comparison of their substrate specificities, inhibitor interactions, and metabolic functions through structured data, in-depth experimental protocols, and detailed signaling pathway visualizations.

Core Physiological Functions: A Tale of Two Cholinesterases

Acetylcholinesterase (AChE) is a cornerstone of cholinergic neurotransmission, primarily localized at neuromuscular junctions and cholinergic synapses in the central and peripheral nervous systems.[1] Its principal and vital role is the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh), which terminates the nerve impulse and prevents receptor desensitization.[2] This swift action ensures precise control of muscle contraction and neuronal signaling.[2]

In contrast, butyrylcholinesterase (BChE), also known as pseudocholinesterase, exhibits a broader physiological mandate.[1][3] While it can hydrolyze acetylcholine, its catalytic efficiency for this substrate is significantly lower than that of AChE.[4] BChE is abundantly found in plasma, liver, and other tissues, suggesting a more systemic role.[1][5] Its primary functions include the metabolism of various xenobiotics and endogenous esters.[6] Notably, BChE is the primary enzyme responsible for the hydrolysis of the muscle relaxant succinylcholine (B1214915) and the illicit drug cocaine.[2][7][8] Individuals with genetic variants of BChE that result in low enzyme activity can experience prolonged muscle paralysis after administration of succinylcholine.[6] Furthermore, BChE is thought to play a compensatory role when AChE activity is compromised, such as in advanced stages of Alzheimer's disease.[6]

Quantitative Data Summary

To facilitate a clear comparison of the enzymatic properties of AChE and BChE, the following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters for Substrate Hydrolysis

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Human AChE | Acetylcholine | 90 - 150 | 1.4 x 104 | ~1.6 x 108 | [9] |

| Acetylthiocholine (B1193921) | 90 | - | - | [10] | |

| Butyrylcholine | >3000 | - | - | [11] | |

| Human BChE | Acetylcholine | 1400 | - | - | [4] |

| Butyrylthiocholine (B1199683) | 3.9 | 1.6 min-1 | - | [3] | |

| Butyrylcholine | 400 - 1300 | - | - | ||

| Succinylcholine | - | - | - |

Table 2: IC50 Values of Selective Inhibitors

| Inhibitor | Target Enzyme | IC50 | Source |

| Donepezil | AChE | 340 ± 30 nM | [5] |

| BChE | 530 ± 100 nM | [5] | |

| Rivastigmine | AChE | 5100 ± 100 nM | [5] |

| BChE | 3500 ± 100 nM | [5] | |

| Galantamine | AChE | 5130 ± 630 nM | [5] |

| Tacrine | AChE | 610 ± 180 nM | [5] |

| Bis-tacrine | AChE | 0.0298 ± 0.0094 nM | [5] |

| BChE | 0.0182 ± 0.0049 nM | [5] | |

| Ethopropazine | BChE | 0.04 ± 0.01 µM | [12] |

| Cymserine Analog (DHBDC) | BChE | 3.61 - 12.2 nM | [13] |

| G801-0274 | BChE | 0.031 ± 0.006 µM | [14] |

| C629-0196 | AChE | 1.28 ± 0.83 µM | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of AChE and BChE.

Determination of Cholinesterase Activity using Ellman's Assay